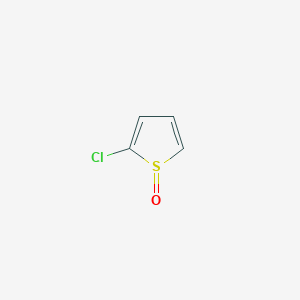
2-Chloro-1H-1lambda~4~-thiophen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1H-1lambda~4~-thiophen-1-one is a heterocyclic compound containing a sulfur atom in its ring structure. This compound is part of the thiophene family, which is known for its aromatic properties and significant applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1H-1lambda~4~-thiophen-1-one typically involves the chlorination of thiophene derivatives. One common method includes the reaction of thiophene with chlorine gas under controlled conditions to introduce the chlorine atom at the desired position on the thiophene ring. The reaction is usually carried out at low temperatures to prevent over-chlorination and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and chlorine concentration, ensuring consistent product quality and high efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1H-1lambda~4~-thiophen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia or alcohols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted thiophene derivatives.
Scientific Research Applications
2-Chloro-1H-1lambda~4~-thiophen-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and antioxidant effects.
Industry: It is used in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism by which 2-Chloro-1H-1lambda~4~-thiophen-1-one exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis in cancer cells by interfering with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Chlorothiophene: Another chlorinated thiophene derivative with similar chemical properties but different reactivity due to the position of the chlorine atom.
Thiophene-2-carboxaldehyde: A thiophene derivative with an aldehyde functional group, used in different synthetic applications.
2,3-Dichlorothiophene: A compound with two chlorine atoms on the thiophene ring, exhibiting different chemical behavior and applications.
Uniqueness
2-Chloro-1H-1lambda~4~-thiophen-1-one is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.
Properties
CAS No. |
63824-81-7 |
|---|---|
Molecular Formula |
C4H3ClOS |
Molecular Weight |
134.58 g/mol |
IUPAC Name |
2-chlorothiophene 1-oxide |
InChI |
InChI=1S/C4H3ClOS/c5-4-2-1-3-7(4)6/h1-3H |
InChI Key |
COVUKMXJDPPPDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CS(=O)C(=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


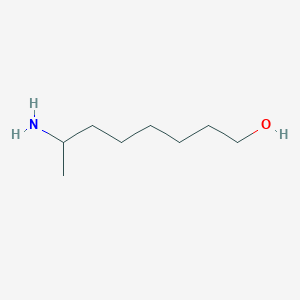
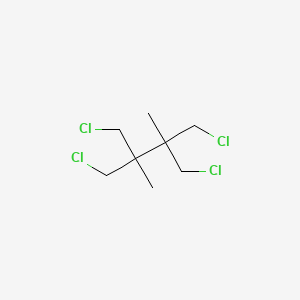
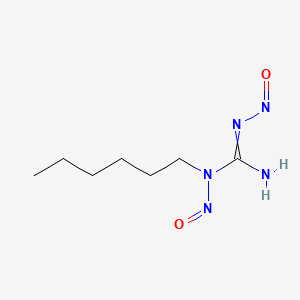

![4-Ethyl-3,5-dimethyl-2-[(thiophen-2-yl)methylidene]-2H-pyrrole](/img/structure/B14507500.png)

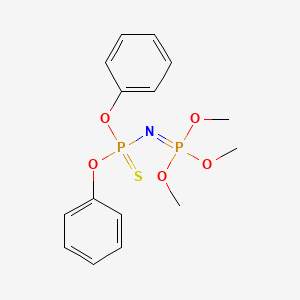
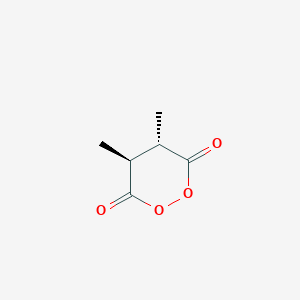
![N-Benzyl-2-chloro-N-[cyano(phenyl)methyl]acetamide](/img/structure/B14507519.png)
![1,1'-{[(Pentafluorophenyl)sulfanyl]methylene}dibenzene](/img/structure/B14507526.png)
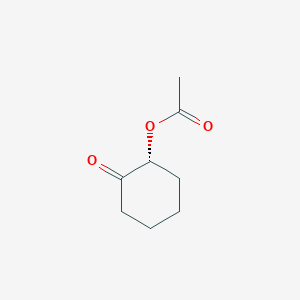

![S-[2-(Methylsulfanyl)ethyl] dimethylcarbamothioate](/img/structure/B14507546.png)

